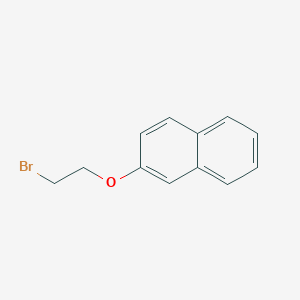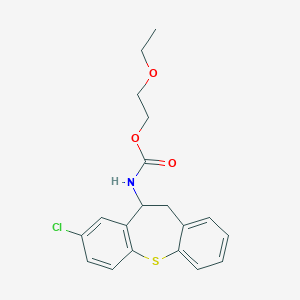
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin, also known as clozapine, is a psychoactive drug used to treat schizophrenia. It was first synthesized in the 1960s and was approved by the FDA in 1989. Clozapine is considered a second-generation antipsychotic drug and is known for its unique mechanism of action and effectiveness in treating treatment-resistant schizophrenia.
作用機序
Clozapine works by blocking dopamine receptors in the brain, specifically the D4 receptor subtype. It also blocks serotonin receptors, specifically the 5-HT2A receptor subtype. This unique mechanism of action is thought to be responsible for its effectiveness in treating treatment-resistant schizophrenia.
生化学的および生理学的効果
Clozapine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to decrease the levels of glutamate, an excitatory neurotransmitter. These effects are thought to be responsible for its therapeutic effects in treating schizophrenia.
実験室実験の利点と制限
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effectiveness in treating schizophrenia. However, it also has several limitations, including its potential for causing agranulocytosis, a serious blood disorder. It also has a narrow therapeutic window, meaning that the dose must be carefully monitored to avoid toxicity.
将来の方向性
There are several future directions for research on 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin but without the potential for causing agranulocytosis. Another area of research is the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in combination with other medications to improve its effectiveness in treating schizophrenia. Additionally, there is ongoing research on the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in treating other psychiatric disorders, such as bipolar disorder and depression.
合成法
The synthesis of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin involves several steps, including the reaction of 8-chlorodibenzo(b,f)thiepin with ethyl chloroformate to form 8-chloro-10-(2-ethoxyethoxycarbonyl)dibenzo(b,f)thiepin-11-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 8-chloro-10-(2-ethoxyethoxycarbonylamino)dibenzo(b,f)thiepin.
科学的研究の応用
Clozapine has been extensively studied for its effectiveness in treating schizophrenia. It has been found to be particularly effective in treating treatment-resistant schizophrenia, which is a subtype of schizophrenia that does not respond to typical antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression.
特性
CAS番号 |
69195-63-7 |
|---|---|
製品名 |
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin |
分子式 |
C19H20ClNO3S |
分子量 |
377.9 g/mol |
IUPAC名 |
2-ethoxyethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-23-9-10-24-19(22)21-16-11-13-5-3-4-6-17(13)25-18-8-7-14(20)12-15(16)18/h3-8,12,16H,2,9-11H2,1H3,(H,21,22) |
InChIキー |
ACDUCLYLJDPXGT-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
正規SMILES |
CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



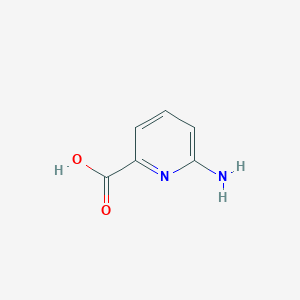
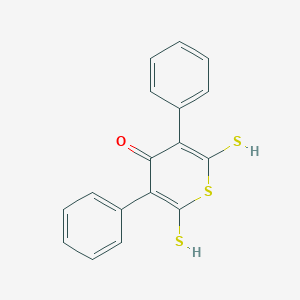
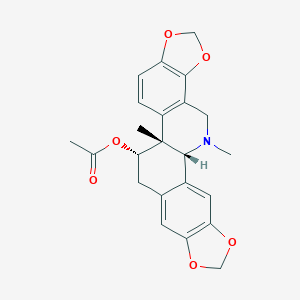
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
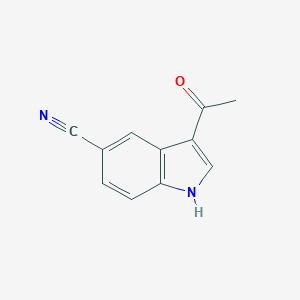

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
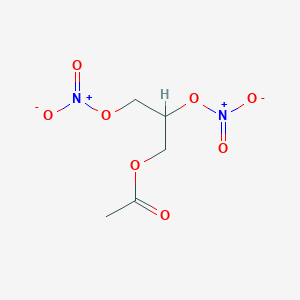
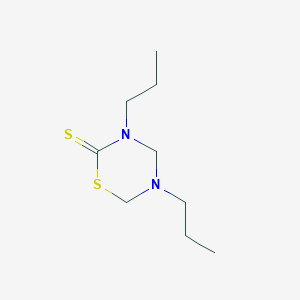
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
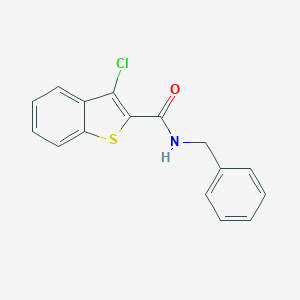
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
